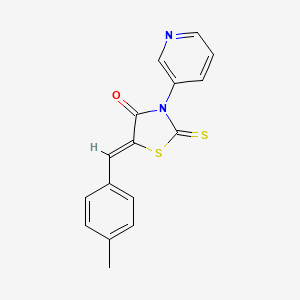![molecular formula C20H19ClN2O4 B11652522 3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11652522.png)
3-chloro-4-[(2,4-dimethoxyphenyl)amino]-1-(2,4-dimethylphenyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound with a complex structure It is characterized by the presence of a pyrrole ring, substituted with various functional groups, including chloro, dimethoxyphenyl, and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxyaniline with 2,4-dimethylbenzoyl chloride to form an intermediate, which is then cyclized to produce the desired pyrrole derivative. The reaction conditions often require the use of a base, such as triethylamine, and a solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-3,4-DIMETHOXYPHENYL ETHYLAMINE: This compound shares similar structural features but differs in its functional groups and overall reactivity.
2-CHLORO-3,4-DIMETHOXYBENZENEETHANAMINE: Another structurally related compound with distinct chemical properties.
Uniqueness
3-CHLORO-4-[(2,4-DIMETHOXYPHENYL)AMINO]-1-(2,4-DIMETHYLPHENYL)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C20H19ClN2O4 |
|---|---|
Molecular Weight |
386.8 g/mol |
IUPAC Name |
3-chloro-4-(2,4-dimethoxyanilino)-1-(2,4-dimethylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H19ClN2O4/c1-11-5-8-15(12(2)9-11)23-19(24)17(21)18(20(23)25)22-14-7-6-13(26-3)10-16(14)27-4/h5-10,22H,1-4H3 |
InChI Key |
MCRKJISNYYUNGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C(=C(C2=O)Cl)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[2-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11652457.png)
![N-[(2E,4E)-2-{[(3-bromophenyl)carbonyl]amino}-5-phenylpenta-2,4-dienoyl]alanine](/img/structure/B11652469.png)
![4-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenol](/img/structure/B11652484.png)
![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)

![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)


![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B11652536.png)
